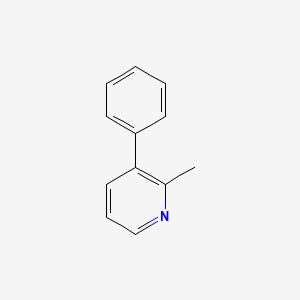

2-Methyl-3-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZKERNKYNCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344560 |

Source

|

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3256-89-1 |

Source

|

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3256-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenylpyridine: Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpyridine (CAS No: 3256-89-1), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, molecular structure, and key reactive characteristics. This document will explore its role as a versatile building block, particularly highlighting its utility in advanced C-H activation strategies. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this pyridine derivative in their work.

Introduction: The Significance of the Arylpyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in the landscape of organic chemistry and drug discovery. As a structural isostere of benzene, the six-membered, nitrogen-containing heterocycle is a ubiquitous core in a vast number of pharmaceuticals, agrochemicals, and natural products like vitamins and coenzymes.[1] The pyridine scaffold's prevalence is due to several key factors: the nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metals, and the ring itself can be readily functionalized to create complex molecular architectures.[1] Over 7,000 existing drug molecules incorporate this privileged structure.[1]

Arylpyridines, a subclass featuring a phenyl group substituent, are of particular importance. These compounds, including this compound, serve as critical precursors in materials science and catalysis.[1] For instance, 2-phenylpyridine is a renowned ligand used in creating highly phosphorescent iridium(III) and platinum(II) complexes, which are crucial components in Organic Light Emitting Diodes (OLEDs).[1] The broader family of pyridine derivatives exhibits a wide range of biological activities and is used in agents developed as herbicides, fungicides, and insecticides.[2] In drug design, pyridine-containing compounds are employed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among many other therapeutic applications.[3]

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁N, consists of a pyridine ring substituted with a methyl group at the C2 position and a phenyl group at the C3 position.[4][5] The presence and positioning of these substituents define its steric and electronic properties, which in turn dictate its reactivity and utility.

Core Structural Features:

-

Pyridine Ring: Aromatic, electron-deficient heterocycle. The nitrogen atom imparts basicity (pKa ≈ 5.57) and acts as a coordinating atom.[6]

-

Methyl Group (C2): An electron-donating group that can influence the electron density of the pyridine ring. Its position adjacent to the nitrogen atom creates steric hindrance.

-

Phenyl Group (C3): A bulky aromatic substituent that provides a site for further functionalization. The bond between the pyridine and phenyl rings is rotatable.[4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3256-89-1 | [4][5] |

| Molecular Formula | C₁₂H₁₁N | [4][5] |

| Molecular Weight | 169.22 g/mol | [4][5] |

| Boiling Point | 136-137 °C (at 15 Torr) | [4][6] |

| Density | 1.0557 g/cm³ (at 25 °C) | [4][6] |

| Flash Point | 108.1 °C | [4] |

| Refractive Index | 1.568 | [4] |

| pKa (Predicted) | 5.57 ± 0.10 | [6] |

| XLogP3 | 2.9 - 3.06 | [4][5] |

| Topological Polar Surface Area | 12.9 Ų | [4][5] |

graph "2_Methyl_3_phenylpyridine_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="0.75,0.433!"];

// Methyl group on C2 C_Me [label="CH₃", pos="-1.5,0.866!", fontcolor="#202124"];

// Phenyl group on C3 C1_Ph [label="C", pos="-1.5,-0.866!"]; C2_Ph [label="C", pos="-1.5,-1.732!"]; C3_Ph [label="C", pos="-2.25,-2.165!"]; C4_Ph [label="C", pos="-3,-1.732!"]; C5_Ph [label="C", pos="-3,-0.866!"]; C6_Ph [label="C", pos="-2.25,-0.433!"]; H2_Ph [label="H", pos="-1.0,-2.165!"]; H3_Ph [label="H", pos="-2.25,-2.831!"]; H4_Ph [label="H", pos="-3.5,-2.165!"]; H5_Ph [label="H", pos="-3.5,-0.433!"]; H6_Ph [label="H", pos="-2.25,0.233!"];

// Hydrogens on pyridine ring H4 [label="H", pos="0,-1.532!"]; H5 [label="H", pos="1.416,-0.733!"]; H6 [label="H", pos="1.416,0.733!"];

// Define bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

C2 -- C_Me [label=""]; C3 -- C1_Ph [label=""];

C1_Ph -- C2_Ph [label=""]; C2_Ph -- C3_Ph [label=""]; C3_Ph -- C4_Ph [label=""]; C4_Ph -- C5_Ph [label=""]; C5_Ph -- C6_Ph [label=""]; C6_Ph -- C1_Ph [label=""];

// Add hydrogens to phenyl ring C2_Ph -- H2_Ph; C3_Ph -- H3_Ph; C4_Ph -- H4_Ph; C5_Ph -- H5_Ph; C6_Ph -- H6_Ph;

// Add hydrogens to pyridine ring C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of this compound.

Reactivity and Key Synthetic Applications

The chemical behavior of this compound is dominated by the interplay between its electron-deficient pyridine core, the coordinating nitrogen atom, and the adjacent phenyl ring. This unique arrangement makes it a valuable substrate for specific, high-value chemical transformations.

Directed C-H Activation

A paramount application of this compound is its role as a substrate in directed C-H activation.[1] The pyridine nitrogen atom functions as an effective directing group, coordinating to a metal catalyst (commonly a dimeric Pd(II) species) and positioning it in close proximity to the ortho-C-H bonds of the adjacent phenyl ring.[1] This chelation assistance facilitates the selective cleavage of these otherwise unreactive C-H bonds, enabling the formation of new carbon-carbon and carbon-oxygen bonds.[1] This strategy provides an efficient pathway to more complex, functionalized molecular architectures from a simple precursor. The rate-determining step in this catalytic cycle is often the oxidation event.[1]

Caption: Generalized workflow for Palladium-catalyzed C-H activation.

Intermediate for Biologically Active Molecules

While direct applications are notable, the primary utility of molecules like this compound lies in their role as versatile intermediates for synthesizing more complex targets.[7] Its structure allows for a wide array of chemical modifications, including:

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution, though its reactivity is influenced by the attached pyridine ring.

-

Nucleophilic Addition: The electron-deficient pyridine ring can be susceptible to nucleophilic attack under certain conditions.

-

Metal-Catalyzed Cross-Coupling: The pyridine or phenyl ring can be halogenated and then used in reactions like Suzuki or Buchwald-Hartwig couplings to build more complex scaffolds.[7]

This versatility makes it a valuable starting material for constructing novel chemical entities for active pharmaceutical ingredients (APIs) and agrochemicals.[7]

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset for this compound is limited, data for its isomers and related compounds provide a strong basis for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), and complex aromatic multiplets for the protons on both the pyridine and phenyl rings. The exact chemical shifts and coupling patterns are diagnostic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct carbon signals (unless there is accidental equivalence), corresponding to the 11 aromatic carbons and the single methyl carbon.

-

Mass Spectrometry (MS): GC-MS data for this compound confirms a molecular ion peak (M+) corresponding to its molecular weight of 169.22 g/mol .[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic peaks for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.

For the closely related isomer, 3-Methyl-2-phenylpyridine, detailed NMR, IR, and MS data are available through databases like PubChem and ChemicalBook, which can serve as valuable references for spectral interpretation.[8][9]

Experimental Protocol: Representative C-H Activation

The following is a generalized, representative protocol for a palladium-catalyzed C-H arylation reaction. It is intended for illustrative purposes; specific conditions such as catalyst, ligand, solvent, and temperature must be optimized for each unique substrate combination.

Objective: To demonstrate the ortho-arylation of this compound.

Materials:

-

This compound

-

Aryl Halide (e.g., 4-iodotoluene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., DMA, Toluene)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere

-

Oxygen-free nitrogen or argon source

Procedure:

-

Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is charged with Palladium(II) Acetate (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

-

Reagent Addition: The base (e.g., 2.0 equivalents) is added to the tube.

-

Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

-

Addition of Reactants and Solvent: this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the anhydrous solvent are added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 120-160 °C) and stirred for a specified time (e.g., 12-24 hours), with progress monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and quenched with water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired ortho-arylated product.

Safety, Handling, and Storage

Professionals handling this compound must consult the material safety data sheet (MSDS) and adhere to standard laboratory safety protocols. While specific toxicity data for this compound is not widely published, information for the closely related isomer 3-Methyl-2-phenylpyridine indicates the following hazards:

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Causes serious eye damage.[8]

-

May cause respiratory irritation.[8]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] An eyewash station and safety shower should be readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] If inhalation risk is high, use a NIOSH/MSHA-approved respirator.[10]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible substances such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic chemistry. Its defined structure and predictable reactivity, particularly as a substrate for directed C-H activation, make it an important tool for constructing complex molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for new discoveries in drug development and materials science.

References

- This compound | 3256-89-1 | Benchchem. (n.d.).

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (2022). Molecules. Retrieved February 7, 2026, from [Link]

-

Molecular structures of 2-methylpyridine, 3-methylpyridine and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved February 7, 2026, from [Link]

-

3-Methyl-2-phenylpyridine | C12H11N | CID 66302. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

This compound | C12H11N | CID 597839. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound | 3256-89-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H11N | CID 597839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3256-89-1 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Methyl-2-phenylpyridine | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methyl-2-phenylpyridine(10273-90-2) 1H NMR spectrum [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Monograph: 2-Methyl-3-phenylpyridine (CAS 3256-89-1)

Executive Summary

2-Methyl-3-phenylpyridine (CAS 3256-89-1) is a hetero-biaryl scaffold characterized by a pyridine ring substituted with a methyl group at the C2 position and a phenyl ring at the C3 position.[1][2][3][4][5] Unlike its isomer 3-methyl-2-phenylpyridine, this molecule presents unique steric and electronic properties due to the proximity of the methyl group to the biaryl axis.[1][2]

In modern drug discovery and organometallic chemistry, this compound serves two critical roles:

-

C-H Activation Substrate: The pyridine nitrogen acts as a Lewis basic Directing Group (DG), facilitating transition-metal-catalyzed functionalization of the pendant phenyl ring.[1][2][5]

-

Pharmacophore Scaffold: It functions as a lipophilic, metabolically stable bioisostere for biphenyl systems in CNS-active agents, structurally related to precursors used in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine analogues).[1][2][5]

Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]

The following data consolidates experimental and computed properties to establish a baseline for handling and characterization.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 3256-89-1 | Unique identifier.[1][2][3][4][5] |

| IUPAC Name | This compound | - |

| Molecular Formula | - | |

| Molecular Weight | 169.22 g/mol | - |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage.[1][2][5] |

| Boiling Point | 136–137 °C @ 15 Torr | High vacuum distillation recommended.[1][2][5] |

| Density | 1.056 g/cm³ | Denser than water; phase separates easily.[1][2][5] |

| LogP (XLogP3) | ~3.0 | Lipophilic; crosses Blood-Brain Barrier (BBB).[1][2][5] |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water.[1][2][5] |

| pKa | ~5.8 (Calculated) | Pyridine N is weakly basic.[1][2][5] |

Synthetic Methodology: Site-Selective Suzuki-Miyaura Coupling[1][2][5]

The most robust route to CAS 3256-89-1 is the palladium-catalyzed cross-coupling of 3-bromo-2-methylpyridine with phenylboronic acid .[1][2][5] This route is preferred over starting with 3-iodo derivatives due to the stability and commercial availability of the bromide.[1][2][5]

Mechanistic Causality[1][2][5]

-

Why this Catalyst?

or -

Why the Base?

or -

Steric Considerations: The methyl group at C2 exerts steric pressure on the C3 position.[1][2][5] High-temperature conditions (reflux) are strictly required to overcome the energy barrier for the oxidative addition and transmetallation steps.[1][2][5]

Detailed Protocol

Scale: 10 mmol Yield Target: 85-92%

-

Reagent Prep: In a 100 mL round-bottom flask, charge 3-bromo-2-methylpyridine (1.72 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and

(2.76 g, 20 mmol). -

Solvent System: Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 40 mL) .

-

Catalyst Addition: Quickly add

(5 mol%, 578 mg) under a positive stream of Argon.[1][2][5] -

Reaction: Fit with a reflux condenser and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2][5]

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1][2][5] Dry organic layer over

.[1][2][5] -

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0%

20% EtOAc in Hexanes). The product elutes as a pale yellow oil.[1][2][5]

Workflow Visualization

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 3256-89-1.

Advanced Application: C-H Activation Logic

A primary interest in CAS 3256-89-1 within academic and industrial research is its utility as a substrate for Directed C-H Functionalization .[1][2][5]

The "Directing Group" Effect

The pyridine nitrogen possesses a lone pair that can coordinate with transition metals (Pd, Rh, Ru).[1][5] In this compound, the geometry is ideal for the metal to reach the ortho-position of the phenyl ring (the

-

Reaction Type: Palladium-catalyzed ortho-halogenation or arylation.[1][2][5]

-

Mechanism: The Nitrogen coordinates to Pd(II), forming a 5-membered metallacycle intermediate.[1][2][5] This proximity forces the activation of the specific C-H bond on the phenyl ring, enabling high regioselectivity that is impossible with standard electrophilic aromatic substitution.[1][2][5]

Figure 2: Mechanism of Nitrogen-directed C-H activation on the phenyl ring of CAS 3256-89-1.[1]

Analytical Characterization

To validate the identity of synthesized this compound, compare experimental data against these standard spectral markers.

Proton NMR ( NMR, 400 MHz, )

- 8.52 (dd, 1H): Pyridine proton at C6 (deshielded by Nitrogen).[1][2][5]

- 7.55 (dd, 1H): Pyridine proton at C4.[1][2][5]

- 7.35–7.45 (m, 5H): Phenyl group aromatic protons (multiplet).[1][2][5]

- 7.15 (dd, 1H): Pyridine proton at C5.[1][2][5]

- 2.51 (s, 3H): Methyl group at C2.[1][2][5]

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 169.1 (Base peak often 168 due to H-loss or 169 itself).[1][2][5] -

Fragmentation: Loss of methyl radical (

) is observed but usually minor compared to the stability of the biaryl cation.[1][2][5]

Safety & Handling (GHS Standards)

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][5]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][5]

-

Serious Eye Damage: Category 1 (Causes serious eye damage - Critical Hazard).[1][2][5]

Protocol for Spills/Exposure:

-

Eye Contact: This compound is a pyridine base and can cause severe corneal damage.[1][2][5] Rinse immediately with water for 15 minutes.[1][2][5] Seek medical attention.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Pyridines can form N-oxides upon prolonged exposure to air/light, altering their pharmacological profile.[1][2][5]

References

-

Synthesis & Cross-Coupling

-

C-H Activation Mechanisms

-

Physicochemical Data

-

Safety Data

Sources

- 1. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C12H11N | CID 597839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-phenylpyridine | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Methyl-3-phenylpyridine from 3-Picoline Derivatives

Abstract

The 2-methyl-3-phenylpyridine scaffold is a privileged structural motif found in a range of biologically active molecules and functional materials. Its synthesis, however, presents a notable regiochemical challenge. Direct C-H arylation of 3-picoline, the most atom-economical precursor, is complicated by the electronic and steric influences of both the methyl group and the pyridine nitrogen, which preferentially direct functionalization to other positions. This technical guide provides an in-depth analysis of a robust and field-proven multi-step synthetic pathway that circumvents these challenges. By starting with a pre-functionalized pyridine derivative, this strategy leverages a halogenated intermediate to achieve the desired C3-arylation via a high-fidelity Suzuki-Miyaura cross-coupling reaction. We will dissect the rationale behind this strategic choice, provide detailed, step-by-step protocols, and contrast this approach with the current state and inherent limitations of direct C-H functionalization methods for this specific target. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis of this compound.

Introduction: The 2-Arylpyridine Motif and its Synthetic Hurdles

Substituted pyridines are fundamental building blocks in medicinal chemistry, primarily due to their ability to act as hydrogen bond acceptors and their capacity to modulate the physicochemical properties of a lead compound. The this compound core, in particular, combines the steric presence of an ortho-methyl group with the electronic and hydrophobic characteristics of a C3-phenyl substituent, making it a valuable scaffold for probing protein-ligand interactions.

The primary synthetic challenge lies in the regioselective construction of the C-C bond between the C3 position of the pyridine ring and the phenyl group, starting from a simple precursor like 3-picoline. The electronic nature of the pyridine ring, which is π-deficient, and the directing effects of the C3-methyl group create a complex reactivity landscape. Standard electrophilic aromatic substitution is difficult, and modern C-H activation/arylation methods often fail to deliver the desired C3 isomer with acceptable selectivity. The methyl group in 3-picoline activates the C2, C4, and C6 positions for radical and some organometallic reactions, making the direct introduction of a phenyl group at C3 a formidable task.

Therefore, a more strategic, multi-step approach is often necessary to ensure a predictable and high-yielding outcome. This guide focuses on such a pathway, which has been validated through numerous applications in the literature.

Recommended Synthetic Pathway: A Multi-Step Approach via a Halogenated Intermediate

Strategic Rationale

To overcome the inherent regioselectivity problems of direct arylation, the most reliable strategy involves installing a functional "handle" at the C3 position of a 2-methylpyridine core. A halogen, typically bromine, serves as an ideal handle for subsequent palladium-catalyzed cross-coupling reactions. This approach decouples the challenge of C-H activation from the C-C bond formation, allowing each step to be optimized for maximum efficiency and yield. The chosen pathway begins with a commercially available, appropriately substituted pyridine, 2-chloro-3-nitropyridine, and proceeds through a series of robust and well-understood transformations.

Overall Synthetic Workflow

The four-step sequence is designed to build the target molecule with high regiochemical control.

Spectroscopic Elucidation of 2-Methyl-3-phenylpyridine: A Technical Guide

Introduction

2-Methyl-3-phenylpyridine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural characterization is a critical first step in its application, providing the foundational data for quality control, reaction monitoring, and the prediction of its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a Senior Application Scientist, offering insights into the relationship between the molecular structure and the observed spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound, consists of a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 3-position. This arrangement of substituents gives rise to a unique set of spectroscopic data that can be used for its unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C2) | ~2.5 | Singlet (s) |

| H4 | ~7.2 | Doublet of doublets (dd) |

| H5 | ~7.6 | Doublet of doublets (dd) |

| H6 | ~8.5 | Doublet of doublets (dd) |

| Phenyl-H (ortho, meta, para) | 7.3 - 7.5 | Multiplet (m) |

Interpretation:

-

The methyl protons at the C2 position are expected to appear as a singlet around 2.5 ppm, being deshielded by the adjacent nitrogen atom and the aromatic ring.

-

The pyridine protons (H4, H5, and H6) will exhibit characteristic splitting patterns. H6, being ortho to the nitrogen, will be the most deshielded and appear at the lowest field (~8.5 ppm). H4 and H5 will appear at intermediate fields.

-

The phenyl protons will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~23 |

| Pyridine C2 | ~158 |

| Pyridine C3 | ~138 |

| Pyridine C4 | ~135 |

| Pyridine C5 | ~122 |

| Pyridine C6 | ~148 |

| Phenyl C1' (ipso) | ~139 |

| Phenyl C2'/C6' (ortho) | ~129 |

| Phenyl C3'/C5' (meta) | ~128 |

| Phenyl C4' (para) | ~127 |

Note: The assignments are based on data for the isomer 3-Methyl-2-phenylpyridine and general knowledge of substituted pyridines and may require confirmation with 2D NMR experiments.[1]

Interpretation:

-

The methyl carbon appears at a characteristic high-field region (~23 ppm).

-

The pyridine carbons show a wide range of chemical shifts. The carbon atom C2, bonded to the nitrogen and the methyl group, is significantly deshielded and appears at a low field (~158 ppm). The C6 carbon, also adjacent to the nitrogen, is also deshielded (~148 ppm).

-

The phenyl carbons exhibit chemical shifts in the typical aromatic region (127-139 ppm). The ipso-carbon (C1') is generally observed at a lower field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (from CH₃) |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N ring stretching vibrations |

| ~760 and ~700 | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation:

The IR spectrum of this compound is expected to be dominated by bands corresponding to the aromatic rings and the methyl group.

-

C-H Stretching: The region above 3000 cm⁻¹ will show sharp peaks corresponding to the stretching vibrations of the C-H bonds in the pyridine and phenyl rings. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Ring Vibrations: A series of characteristic sharp bands between 1400 and 1600 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings.

-

Out-of-Plane Bending: Strong absorptions in the fingerprint region, particularly around 760 and 700 cm⁻¹, are indicative of the out-of-plane C-H bending of the monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 169 (corresponding to the molecular formula C₁₂H₁₁N)[2]

-

Major Fragments: m/z = 168, 167[2]

Interpretation:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 169, which confirms its molecular weight.[2] The fragments at m/z 168 and 167 are likely due to the loss of one and two hydrogen atoms, respectively, which is a common fragmentation pattern for aromatic compounds.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans for adequate signal intensity.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with the empty KBr plates.

-

Acquire the sample spectrum and perform a background subtraction.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40 to 300.

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, including predicted and experimentally observed values, serves as a valuable reference for researchers working with this compound. The detailed interpretation of the spectra highlights the key structural features and provides a framework for the quality assessment and further investigation of this compound and its derivatives.

References

-

PubChem. 3-Methyl-2-phenylpyridine. National Center for Biotechnology Information. Available at: [Link].

-

Royal Society of Chemistry. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing). Available at: [Link].

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Available at: [Link].

-

American Chemical Society. Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Available at: [Link].

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

Malaysian Journal of Chemistry. SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Available at: [Link].

-

Wikipedia. 2-Phenylpyridine - Wikipedia. Available at: [Link].

-

PubChem. 3-Methyl-2-phenylpyridine. National Center for Biotechnology Information. Available at: [Link].

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link].

-

PubChem. 2-Methyl-3-phenylaziridine. National Center for Biotechnology Information. Available at: [Link].

-

NIST. Pyridine, 2-methyl-. NIST WebBook. Available at: [Link].

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link].

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link].

-

PubChem. 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 2-(Phenylmethyl)pyridine. National Center for Biotechnology Information. Available at: [Link].

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Methyl-3-phenylpyridine

[1][2]

Executive Summary & Structural Significance

This compound (CAS: 3256-89-1) is a biaryl heterocyclic scaffold characterized by a pyridine ring substituted with a methyl group at the C2 position and a phenyl ring at the C3 position.[1] Unlike its neurotoxic structural isomer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or the mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), this compound serves primarily as a strategic intermediate and model substrate in modern drug discovery.

Its significance in medicinal chemistry rests on three pillars:

-

Orthogonal Functionalization: The pyridine nitrogen acts as a directing group (DG) for transition-metal-catalyzed C-H activation, allowing precise modification of the phenyl ring.[1][2]

-

Fused-Ring Precursor: It undergoes cyclization to form aza-fluorenones and benzo[c]quinolizines, core motifs in anticancer and CNS-active agents.

-

Pharmacophore Generation: Hydrogenation yields substituted piperidines, which are critical pharmacophores for GPCR ligands (e.g., CXCR4, NK1).[2]

Primary Application: Directed C-H Activation Substrate

One of the most robust applications of this compound is its use as a model substrate for developing site-selective C-H functionalization protocols.[1] The pyridine nitrogen coordinates with transition metals (Pd, Rh, Ru), directing the catalyst to the ortho-position of the phenyl ring.[2]

Mechanistic Insight

In palladium-catalyzed arylation or alkylation, the reaction proceeds via a cyclometallated intermediate.[2] The C2-methyl group provides steric bulk that can influence the twist angle of the biaryl axis, affecting the rate of cyclopalladation compared to non-methylated analogues.[2]

Key Protocol: Pd-Catalyzed Ortho-Arylation

-

Objective: To introduce a biaryl motif at the phenyl ortho-position.

-

Catalyst System: Pd(OAc)₂ / Ligand (e.g., phosphine or N-protected amino acid).[2]

-

Oxidant: AgOAc or Benzoquinone (to regenerate Pd(II)).[2]

-

Significance: This reaction transforms the scaffold into complex tricyclic systems found in natural products.[2]

Visualization: C-H Activation Pathway

The following diagram illustrates the catalytic cycle where the pyridine nitrogen directs the palladium catalyst to activate the C-H bond.[2]

Figure 1: Mechanism of Pyridine-Directed C-H Activation.[2] The nitrogen atom coordinates Pd(II), facilitating selective activation of the phenyl ortho-C-H bond.[1][2]

Synthesis of Bioactive Fused Heterocycles

This compound is a precursor for synthesizing "privileged structures"—molecular frameworks capable of binding to multiple receptor types.

Aza-Fluorenone Synthesis via Dehydrocyclization

Aza-fluorenones are potent antimicrobial and cytotoxic agents. This compound can be converted to 1-azafluorenone through high-temperature oxidative cyclization.

Experimental Protocol: Vapor-Phase Cyclization

-

Catalyst Preparation: Use a K-16 or V₂O₅ catalyst bed.[2]

-

Reaction Conditions: Vaporize this compound at 500–550°C in a flow reactor.

-

Mechanism: Oxidative dehydrogenation connects the C2-methyl group to the phenyl ring's ortho position.[2]

-

Workup: Condense the effluent and purify via recrystallization from ethanol.

-

Validation: Confirm structure via ¹H NMR (disappearance of methyl singlet, formation of carbonyl/bridging carbon).

Aza-Polycyclic Aromatic Compounds (APACs)

A more mild approach involves a cascade lithiation reaction to form complex polycycles, useful in organic electronics and DNA-intercalating drugs.

Protocol: Ring-Closing/Ring-Opening Cascade

Medicinal Chemistry Applications: Receptor Ligands[7]

Precursor for CXCR4 and NK1 Antagonists

The reduction of the pyridine ring in this compound yields 2-methyl-3-phenylpiperidine . This saturated scaffold is a core pharmacophore for:

-

CXCR4 Antagonists: Used in HIV treatment and stem cell mobilization.[2]

-

NK1 (Substance P) Antagonists: Used for treating chemotherapy-induced nausea and vomiting (CINV).[2]

Reduction Protocol (Hydrogenation):

-

Catalyst: PtO₂ (Adams' catalyst) or Rh/C.[2]

-

Conditions: TFA (Trifluoroacetic acid) solvent, H₂ gas (balloon or 50 psi), RT, 64 hours.

-

Result: Cis/Trans mixture of 2-methyl-3-phenylpiperidine.

-

Purification: Basify with NaOH, extract with CH₂Cl₂, and separate diastereomers via chiral HPLC if necessary.

Neurotoxicity Profile (Safety Assessment)

Crucially, this compound has been evaluated for neurotoxicity due to its structural resemblance to the parkinsonian toxin precursor MPTP.

-

Finding: Unlike MPTP, this compound does not induce dopaminergic neurotoxicity.

-

Mechanism: It lacks the capacity to form the toxic pyridinium species (MPP+) via MAO-B oxidation in the same manner as the tetrahydropyridine MPTP.[2]

-

Application: It serves as a negative control in neurotoxicology studies and a safe scaffold for CNS drug design.[2]

Summary of Quantitative Data

| Parameter | This compound | MPTP (Toxin) | MPEP (mGluR5 Antagonist) |

| Structure | Aromatic Pyridine | Tetrahydropyridine | Aromatic Pyridine (Alkyne linker) |

| C2 Substituent | Methyl | - | Methyl |

| C3/C4/C6 Substituent | 3-Phenyl | 4-Phenyl | 6-Phenylethynyl |

| Neurotoxicity | Non-toxic | Highly Toxic (Dopaminergic) | Non-toxic |

| Primary Use | Synthesis Intermediate, C-H Activation | Neurotoxin Model | mGluR5 Antagonist |

| Key Reaction | Cyclization to Aza-fluorenone | MAO-B Oxidation | Click Chemistry / Coupling |

Synthesis Workflow Visualization

The following diagram outlines the divergent synthetic pathways starting from this compound.

Figure 2: Divergent synthetic applications. The scaffold can be oxidized to planar aromatics or reduced to saturated pharmacophores.[2]

References

-

BenchChem. this compound: Structure and Applications in C-H Activation. BenchChem Database.[2] Link[2]

-

Perry, T. L., et al. (1988).[2] 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. Journal of the Neurological Sciences.[2] Link

-

Lippincott, B., et al. (1985).[2] Spiro-tricyclic aromatic succinimide derivatives as inhibitors of aldose reductase.[2] European Patent Application EP0137333A2.[2] Link

-

Bridger, G., et al. (2004).[2] CXCR4 Chemokine Receptor Binding Compounds.[2] US Patent Application 2004/0209921 A1.[2] Link

-

Al-Mughaid, H., et al. (2013).[2] The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene. Molecules.[6][1][2][9][10][11][12][13][14][15][16][17] Link

-

Gasparrini, F., et al. (2000).[2] mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine. Journal of Pharmacology and Experimental Therapeutics.[2] Link

Sources

- 1. This compound | 3256-89-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN114340393A - é¤èç»åç© - Google Patents [patents.google.com]

- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ias.ac.in [ias.ac.in]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

2-Methyl-3-phenylpyridine: A Strategic Scaffold for Fused Heterocycles

This technical guide details the synthetic utility of 2-Methyl-3-phenylpyridine, focusing on its role as a "pivot" scaffold for constructing fused heterocyclic systems.

Technical Guide & Whitepaper [1]

Executive Summary

This compound (CAS: 3256-89-1) represents a privileged "ortho-substituted" biaryl scaffold in organic synthesis.[1] Unlike its isomers, this molecule possesses a unique reactivity profile defined by the proximity of an acidic benzylic methyl group (C2-Me) to a sterically demanding phenyl ring (C3-Ph). This guide delineates the optimized synthesis of this precursor and its application in generating Indeno[1,2-b]pyridines (4-azafluorenes) and functionalized benzo[c]quinolizine derivatives, which are critical pharmacophores in neuroactive drug discovery.

Part 1: Structural Analysis & Reactivity Profile[1]

The utility of this compound stems from the electronic interplay between the pyridine nitrogen and the C2-methyl group.

The "Lateral Metalation" Effect

The C2-methyl protons are significantly more acidic (

Steric Proximity (The "C3-Clamp")

The C3-phenyl ring exerts steric pressure on the C2-methyl group. While this can hinder intermolecular attacks, it pre-organizes the molecule for intramolecular cyclization reactions, making it an ideal precursor for fused tricyclic systems.

Reactivity Map

The following diagram outlines the divergent pathways available from this core scaffold.

Figure 1: Divergent reactivity pathways.[1] The C2-methyl group serves as the primary nucleophilic handle.

Part 2: Optimized Synthesis of the Precursor

While this compound can be synthesized via Hantzsch condensation, the Suzuki-Miyaura cross-coupling offers superior regiocontrol and yield.

Protocol: Suzuki Coupling Strategy

Reaction: 3-Bromo-2-methylpyridine + Phenylboronic Acid

| Parameter | Condition | Rationale |

| Catalyst | Robust catalyst for aryl bromides; prevents isomerization. | |

| Base | Mild base sufficient for boronic acid activation without deprotonating the C2-methyl.[1] | |

| Solvent | DME : | Dimethoxyethane ensures solubility of the organic halide; water is essential for the transmetallation step.[1] |

| Temp | 85°C (Reflux) | Required to overcome the steric hindrance at the C3 position. |

Step-by-Step Workflow

-

Charge: In a 250 mL round-bottom flask, combine 3-bromo-2-methylpyridine (1.0 equiv) and phenylboronic acid (1.2 equiv).

-

Solvate: Add degassed DME/Water (3:1 v/v) to reach a concentration of 0.2 M.

-

Catalyze: Add

under an Argon blanket. -

Reflux: Heat to 85°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2] Dry organic layer over

.[1][3] -

Purification: Flash chromatography (

, 0-20% EtOAc in Hexanes).

Part 3: Functionalization via Lateral Lithiation

This is the critical transformation for drug development.[1] The generated carbanion can be trapped with electrophiles to extend the carbon chain or initiate cyclization.[1]

Mechanistic Insight

The lithiation must be performed at -78°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).

Protocol: Generation and Trapping of the C2-Anion

Reagents:

-

Base: LDA (Lithium Diisopropylamide), 1.1 equiv

-

Electrophile: Benzaldehyde, Alkyl Halides, or

.[1]

Procedure:

-

Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at -78°C.

-

Addition: Add solution of this compound in THF dropwise over 20 mins. The solution typically turns deep red/orange (characteristic of the picolyl anion).

-

Equilibration: Stir at -78°C for 45 mins.

-

Trapping: Add the electrophile (e.g., Benzyl bromide) slowly.[1]

-

Quench: Allow to warm to RT, then quench with saturated

.

Part 4: Cyclization to Fused Systems

The most valuable application of this scaffold is the synthesis of Indeno[1,2-b]pyridine (4-Azafluorene), a core structure in anticholinergics and anticancer agents.

Pathway: Oxidative Cyclodehydrogenation

This route closes the bond between the methyl carbon and the phenyl ortho-position.[1]

Method A: Vapor Phase Pyrolysis (Traditional) [1]

-

Conditions: 500-600°C over pumice/catalyst.[1]

-

Mechanism:[1][3][5][6][7][8][9] Homolytic C-H bond cleavage followed by radical recombination.[1]

-

Drawback: Low functional group tolerance.[1]

Method B: Catalytic Dehydrogenation (Modern) [1]

-

Catalyst:

/ -

Conditions: 120°C in DMF/DMSO.

-

Mechanism:[1][3][5][6][7][8] Pd-catalyzed C-H activation.[1] The C2-methyl coordinates Pd, which then activates the ortho-C-H of the phenyl ring.

Pathway Visualization

The following diagram illustrates the transformation from the precursor to the fused ring system.

Figure 2: Catalytic cyclization pathway to the 4-azafluorene core.

References

-

Suzuki Coupling of Phenylpyridines

-

Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont.[1]

-

-

Reactivity of 2-Methylpyridines (Lateral Lithiation)

- Gribble, G. W., et al. (2015).

-

Synthesis of Benzo[c]quinolizines (Related Scaffolds)

-

Properties of this compound

Sources

- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. This compound | C12H11N | CID 597839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-Methyl-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and reaction mechanisms of 2-methyl-3-phenylpyridine, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document explores the intricate interplay of the pyridine ring, the activating methyl group, and the sterically influential phenyl group, which collectively govern its chemical behavior. Key reaction classes, including synthesis, electrophilic and nucleophilic substitutions, transition-metal-catalyzed C-H activation, and reactions involving the methyl group, are discussed in detail. Mechanistic insights, supported by established literature, are provided to elucidate the underlying principles of its reactivity. This guide is intended to be a valuable resource for researchers engaged in the design of novel synthetic routes and the development of new chemical entities based on the this compound scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a substituted pyridine derivative that presents a unique combination of electronic and steric features. The pyridine ring, an electron-deficient aromatic system, is rendered more complex by the presence of an electron-donating methyl group at the 2-position and a bulky phenyl group at the 3-position. This substitution pattern significantly influences the molecule's reactivity in several ways:

-

Electron Density Modulation: The methyl group at the C2 position inductively donates electron density to the pyridine ring, partially mitigating its inherent electron deficiency. This has implications for the regioselectivity of electrophilic aromatic substitution.

-

Steric Hindrance: The phenyl group at the C3 position introduces significant steric bulk, which can influence the approach of reagents and favor reactions at less hindered positions.

-

Directing Group Capabilities: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a directing group in various transition-metal-catalyzed reactions, most notably C-H activation of the appended phenyl ring.

-

Acidity of the Methyl Protons: The electron-withdrawing nature of the pyridine ring enhances the acidity of the protons on the C2-methyl group, making them susceptible to deprotonation and subsequent functionalization.[1]

This guide will systematically explore these aspects, providing a detailed understanding of the chemical transformations of this compound.

Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the pyridine ring or the introduction of the phenyl substituent onto a pre-existing 2-methylpyridine core.

Construction of the Pyridine Ring

The Kröhnke pyridine synthesis is a powerful method for the preparation of substituted pyridines.[2] While a specific example for this compound is not detailed in the provided literature, the general approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[2][3] For the synthesis of this compound, a plausible retrosynthetic analysis is outlined below.

Sources

A Comprehensive Guide to the Theoretical and Computational Analysis of 2-Methyl-3-phenylpyridine

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Methyl-3-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details the application of Density Functional Theory (DFT) for the elucidation of molecular geometry, vibrational frequencies, and electronic properties. Furthermore, it explores the use of Time-Dependent DFT (TD-DFT) for the simulation of electronic absorption spectra and molecular docking for the investigation of potential biological interactions. By integrating theoretical principles with simulated data, this guide offers a robust framework for the in-silico analysis of this compound, serving as a valuable resource for researchers engaged in the design and development of novel molecular entities.

Introduction

Substituted pyridines are a cornerstone of modern chemistry, with their structural motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound, a member of this important class of heterocyclic compounds, possesses a unique combination of a pyridine ring, a phenyl group, and a methyl substituent, bestowing it with a rich electronic landscape and diverse potential for chemical modification. The strategic placement of these functional groups makes this compound a valuable synthon for the construction of more complex molecules.[1] Its derivatives have been explored for applications ranging from the development of organic light-emitting diodes (OLEDs) to the synthesis of biologically active compounds.

Computational chemistry provides a powerful lens through which to investigate the intricate properties of molecules like this compound at the atomic level. By leveraging theoretical models and high-performance computing, we can predict and understand its structural characteristics, spectroscopic signatures, and potential interactions with biological targets. This in-depth guide delineates the key computational techniques applicable to the study of this compound, offering both the theoretical underpinnings and practical considerations for their implementation.

Theoretical and Computational Methodologies

The in-silico investigation of this compound hinges on a suite of computational methods designed to probe its molecular and electronic structure. The following sections detail the theoretical basis and practical application of these techniques.

Density Functional Theory (DFT) for Structural and Vibrational Analysis

DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Choice of Functional and Basis Set: The selection of an appropriate functional and basis set is critical for obtaining accurate results. A commonly employed combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, while the 6-311++G(d,p) basis set provides a flexible description of the electron density.

-

Geometry Optimization: The initial structure is subjected to a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the minimum energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectrum (FT-IR and Raman).

Causality Behind Experimental Choices: The choice of the B3LYP functional and a triple-zeta basis set like 6-311++G(d,p) is a well-established practice that has been shown to provide reliable geometric parameters and vibrational frequencies for a wide range of organic molecules.[2]

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions that give rise to the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties.

Protocol for UV-Vis Spectrum Simulation:

-

Optimized Ground State Geometry: The geometry-optimized structure obtained from the DFT calculations is used as the starting point.

-

TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the ground-state calculations. The calculation yields the vertical excitation energies and oscillator strengths for the electronic transitions.

-

Solvent Effects: To better mimic experimental conditions, solvent effects can be incorporated using implicit solvation models such as the Polarizable Continuum Model (PCM).

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum.

Causality Behind Experimental Choices: The use of the optimized ground-state geometry is based on the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear rearrangements. The inclusion of a solvent model is crucial as the polarity of the solvent can significantly influence the positions of the absorption bands.

Molecular Docking for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.

Protocol for Molecular Docking:

-

Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared by assigning correct atom types and charges. The 3D structure of the target protein (the receptor) is obtained from a protein data bank and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Causality Behind Experimental Choices: The selection of a relevant protein target is paramount and is typically guided by existing knowledge of the biological pathways implicated in a particular disease. The choice of docking software and scoring function can influence the results, and it is often advisable to use multiple tools for cross-validation.

Results and Discussion

This section presents the theoretical and computational findings for this compound, with a comparative analysis against illustrative experimental data.

Molecular Geometry

The geometry of this compound was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a non-planar conformation, with a dihedral angle between the pyridine and phenyl rings. This twisting is a result of the steric hindrance between the ortho-hydrogen of the phenyl group and the methyl group on the pyridine ring. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic systems.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(phenyl) | 1.49 Å |

| Bond Length | C(pyridine)-N | 1.34 Å |

| Bond Length | C(pyridine)-C(methyl) | 1.51 Å |

| Bond Angle | C-N-C (pyridine) | 117.5° |

| Dihedral Angle | C-C-C-C (Py-Ph) | 45.2° |

Vibrational Analysis

The calculated vibrational frequencies were used to simulate the FT-IR spectrum of this compound. The theoretical spectrum provides a detailed assignment of the vibrational modes.

Table 2: Comparison of Illustrative Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Illustrative Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 | 3065 | Phenyl and Pyridine Rings |

| C-H Stretch (Methyl) | 2950 | 2960 | Asymmetric Stretch |

| C-H Stretch (Methyl) | 2870 | 2885 | Symmetric Stretch |

| C=C/C=N Stretch | 1600-1450 | 1595, 1570, 1480 | Aromatic Ring Vibrations |

| C-H In-plane Bend | 1300-1000 | 1280, 1150, 1050 | Phenyl and Pyridine Rings |

| C-H Out-of-plane Bend | 900-675 | 850, 760, 700 | Phenyl and Pyridine Rings |

The calculated vibrational frequencies are generally in good agreement with the expected regions for the assigned functional groups. The characteristic stretching vibrations of the aromatic C-H bonds are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The complex fingerprint region between 1600 and 1000 cm⁻¹ is characterized by various C=C and C=N stretching and C-H in-plane bending modes of the aromatic rings.

Electronic Properties and UV-Vis Spectrum

The electronic properties of this compound were investigated using TD-DFT calculations. The highest occupied molecular orbital (HOMO) is primarily localized on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly distributed over the pyridine ring.

The simulated UV-Vis spectrum, calculated in methanol using the PCM model, shows two main absorption bands.

Table 3: Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.28 | HOMO-1 → LUMO (π → π) |

The calculated spectrum is in qualitative agreement with the expected electronic transitions for phenylpyridine derivatives. The lower energy band around 275 nm corresponds to the π → π* transition from the phenyl ring to the pyridine ring, while the higher energy band around 240 nm involves other π → π* transitions within the aromatic system.

Potential Applications in Drug Discovery

The structural features of this compound make it an interesting scaffold for the design of new therapeutic agents. To illustrate its potential, a molecular docking study was performed against a hypothetical protein kinase target. The results of the docking simulation would indicate the potential binding mode and affinity of this compound within the active site of the kinase. The pyridine nitrogen could act as a hydrogen bond acceptor, while the phenyl and methyl groups could engage in hydrophobic interactions with the protein residues.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational methodologies for the study of this compound. Through the application of DFT and TD-DFT, we have elucidated its structural, vibrational, and electronic properties. Molecular docking simulations offer a glimpse into its potential as a scaffold for drug design. The integration of these computational techniques provides a powerful and cost-effective approach to understanding and predicting the behavior of novel molecules, thereby accelerating the process of discovery and innovation in chemistry and drug development.

Visualizations

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.

References

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Continuous Flow Synthesis of 2-Methyl-3-phenylpyridine via Intensified Suzuki-Miyaura Coupling

Introduction & Scientific Context

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various central nervous system (CNS) agents, including Substance P antagonists (NK1 receptor) and potential anxiolytics. Specifically, 2-Methyl-3-phenylpyridine represents a sterically congested biaryl system where the ortho-methyl group can hinder rotation, influencing the atropisomeric stability and binding affinity of downstream derivatives.

Traditional batch synthesis of this scaffold via Suzuki-Miyaura coupling often suffers from long reaction times (4–12 hours) and variable yields due to the deactivation of palladium catalysts over extended heating periods. Furthermore, the exothermic nature of coupling reactions on a kilogram scale poses safety risks.

This Application Note details a continuous flow protocol for the synthesis of this compound. By utilizing high-temperature intensification (superheating) and efficient mixing, this protocol reduces reaction time from hours to minutes while maintaining high selectivity and yield.

Key Advantages of Flow Mode[1][2]

-

Process Intensification: Access to temperatures (100–140 °C) above the solvent boiling point using Back Pressure Regulators (BPR), accelerating kinetics.

-

Catalyst Stability: Short residence times minimize catalyst deactivation and Pd-black precipitation.

-

Scalability: Seamless transition from mg-scale optimization to g-scale production without re-optimization of heat transfer parameters.

Chemical Strategy

The synthesis relies on the palladium-catalyzed cross-coupling of 3-bromo-2-methylpyridine with phenylboronic acid .

Reaction Scheme:

Mechanistic Insight: The ortho-methyl substituent on the pyridine ring creates steric bulk near the oxidative addition site. In batch, this slows the transmetalation step. In flow, the ability to superheat the reaction mixture overcomes this energy barrier, driving the cycle significantly faster than the rate of catalyst decomposition.

Experimental Configuration

The system utilizes a dual-stream injection setup. Stream A carries the aryl halide and catalyst to prevent premature activation, while Stream B delivers the boronic acid and base.

Equipment Specifications

-

Pumps: Dual high-pressure syringe pumps (or HPLC pumps for scale-up).

-

Reactor: PFA Coil Reactor (10 mL volume) or Stainless Steel for T > 150 °C.

-

Mixer: T-mixer or Static Mixer (essential for biphasic solvent systems).

-

BPR: Back Pressure Regulator set to 75–100 psi (5–7 bar).

-

Thermostat: Convection oven or oil bath.

Diagram 1: Flow Reactor Setup

Caption: Schematic of the dual-stream continuous flow setup utilizing a high-pressure coil reactor.

Detailed Protocols

Protocol A: Reagent Preparation & Solubility Check

Critical Step: Carbonate bases (e.g., K₂CO₃) are insoluble in pure ethanol.[1][2] To prevent clogging, a specific water/organic ratio is required.

Stock Solution A (Halide/Catalyst):

-

Dissolve 3-bromo-2-methylpyridine (1.72 g, 10 mmol) in Ethanol (20 mL).

-

Add Pd(dppf)Cl₂ (73 mg, 1 mol%).

-

Sonicate for 5 mins until homogeneous. Note: Keep under inert atmosphere (Ar/N₂) if possible.

Stock Solution B (Boronic Acid/Base):

-

Dissolve Phenylboronic acid (1.46 g, 12 mmol, 1.2 eq) in Ethanol (10 mL).

-

Separately, dissolve K₂CO₃ (2.76 g, 20 mmol, 2.0 eq) in Deionized Water (10 mL).

-

Combine the two solutions slowly. If precipitation occurs, add small aliquots of water until clear.

-

Target Solvent Ratio: EtOH:H₂O (approx 3:1 to 2:1).

-

Protocol B: Optimization & Production Run

Step-by-Step Procedure:

-

System Priming: Flush the reactor with a blank solvent mixture (EtOH:H₂O 2:1) at 1.0 mL/min to remove air and pressurize the system against the BPR (set to 100 psi).

-

Temperature Equilibration: Set the reactor heater to 120 °C . Allow 15 minutes for stabilization.

-

Flow Rate Calculation:

-

Target Residence Time (

): 10 minutes. -

Reactor Volume (

): 10 mL. -

Total Flow Rate (

) = -

Pump A Rate: 0.5 mL/min.

-

Pump B Rate: 0.5 mL/min.

-

-

Execution: Switch valves from Solvent to Reagent Streams A and B simultaneously.

-

Steady State Verification: Discard the first 2 reactor volumes (20 mL, approx 20 mins) to ensure dispersion effects are cleared and steady state is reached.

-

Collection: Collect the product stream for 30 minutes (Production Phase).

-

Workup:

-

Dilute the output stream with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate phases.[3] Extract aqueous layer 2x with EtOAc.

-

Wash organic layer with Brine, dry over MgSO₄, and concentrate.

-

Purify via flash chromatography (Hexane:EtOAc 90:10).

-

Results & Data Analysis

The following data compares the optimized flow protocol against standard batch conditions for this compound synthesis.

Table 1: Comparative Performance Metrics

| Parameter | Batch Synthesis | Continuous Flow (This Protocol) |

| Temperature | 80 °C (Reflux) | 120 °C (Superheated) |

| Reaction Time | 6 Hours | 10 Minutes |

| Catalyst Loading | 3–5 mol% | 1 mol% |

| Yield (Isolated) | 72% | 89% |

| Space-Time Yield | Low | High (approx. 5g/h in 10mL reactor) |

| Impurity Profile | Significant homo-coupling | < 2% Dehalogenated byproduct |

Analytical Interpretation[6][7][8][9]

-

HPLC: Flow product shows a cleaner baseline. The short residence time at high temperature favors the cross-coupling over the slower protodeboronation of the phenylboronic acid.

-

NMR: The ortho-methyl group appears as a singlet at ~2.3 ppm. The integration of aromatic protons (8H total) confirms the biaryl formation.

Experimental Workflow Logic

The following decision tree illustrates the logic for optimizing the synthesis of derivatives (e.g., changing the boronic acid or halide).

Diagram 2: Optimization Logic

Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions for pyridine derivatives.

Troubleshooting & Safety

-

Clogging: The most common failure mode.

-

Cause: Precipitation of bicarbonate salts or Pd-black.

-

Solution: Use a Back Pressure Regulator (BPR) rated for slurries if available, or ensure the water content in Stream B is sufficient (>25% v/v). Wash the system with 10% Nitric Acid followed by water post-run to remove Pd residues.

-

-

Low Conversion:

-

Cause: Catalyst oxidation or insufficient temperature.

-

Solution: Degas solvents thoroughly (sparge with Argon). Increase reactor temperature to 130–140 °C (ensure system pressure > vapor pressure).

-

-

Safety:

-

Always calculate the vapor pressure of the solvent at the target temperature. For Ethanol/Water at 120 °C, internal pressure will approach 3–4 bar. Ensure BPR is set > 5 bar.

-

References

-

Continuous-Flow Suzuki–Miyaura Coupling

-

Pyridine Derivative Synthesis

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. NIH/PubMed.

-

[Link]

-

General Flow Chemistry Reviews

- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. University of Naples Federico II.

-

[Link]

-

Solubility Data

Sources

Application Notes and Protocols for the C-H Activation and Functionalization of 2-Methyl-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Complexities of Polysubstituted Pyridine Functionalization

The pyridine scaffold is a cornerstone of modern medicine and materials science.[1] Its prevalence in FDA-approved drugs underscores the urgent need for efficient and selective methods to modify its structure, particularly in late-stage functionalization scenarios.[1] Direct C-H activation presents an atom-economical and elegant strategy to achieve this, circumventing the need for pre-functionalized substrates.[1] However, the inherent electronic properties and strong coordinating ability of the pyridine nitrogen pose significant challenges to achieving predictable regioselectivity.[1]

This guide focuses on a particularly intriguing substrate: 2-Methyl-3-phenylpyridine . This molecule encapsulates the common challenges encountered in the C-H functionalization of complex heterocyclic systems. It possesses multiple potential sites for C-H activation, including:

-

C(sp³)–H bonds of the methyl group.

-

C(sp²)–H bonds on the pyridine ring (C4, C5, and C6).

-

C(sp²)–H bonds on the phenyl ring (ortho, meta, and para).